6-bromo-3-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyridine ring, along with an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(trifluoromethyl)pyridin-2-amine typically involves the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. One common method involves the bromination of 3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(trifluoromethyl)pyridin-2-amine depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-(trifluoromethyl)pyridin-2-amine
- 6-Bromo-3-pyridinecarboxaldehyde
- 2-Amino-6-(trifluoromethyl)pyridine
Uniqueness
6-Bromo-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
1402664-66-7 |
---|---|
Molecular Formula |
C6H4BrF3N2 |
Molecular Weight |
241.01 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
HNCNPITYRLTRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)N)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.